molecular formula C19H30N4O3 B5573893 2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5573893
M. Wt: 362.5 g/mol
InChI Key: FRQSSHYFXANHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.23179083 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Bi-Heterocyclic Systems Synthesis

Research has demonstrated innovative methods for synthesizing bi-heterocyclic systems, which are attractive due to their broad range of pharmaceutical and biological activities. For instance, the synthesis of α-(prop-2-yn-1-yloxy)hydrazones and their conversion into alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones showcases the ease of creating complex bi-heterocyclic systems through 2,3-Wittig rearrangement and Cu(ii)-catalyzed 1,3-dipolar cycloaddition processes. These methodologies offer pathways to novel compounds with potential applications in drug development and chemical synthesis (De Crescentini et al., 2016).

Chiral Separation and Configuration Determination

Chiral spirocyclic compounds have significant applications in the pharmaceutical industry, serving as active pharmaceutical ingredients, catalysts, or surface modifiers. A study on chiral separation of spiro compounds using HPLC and determination of specific optical rotation provides insights into the synthesis and application of chiral spirocyclic compounds in resolving enantiomers, highlighting their importance in developing enantioselective drugs and catalysts (Liang et al., 2008).

Antihypertensive Screening

Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, have been evaluated for their antihypertensive properties. The study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones highlights the potential of spirocyclic compounds in developing new antihypertensive agents. Such research underscores the importance of spirocyclic compounds in medicinal chemistry, particularly in designing drugs targeting cardiovascular diseases (Clark et al., 1983).

Properties

IUPAC Name

2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-26-11-10-23-15-19(8-6-18(23)25)7-3-9-22(14-19)17(24)5-2-4-16-12-20-21-13-16/h12-13H,2-11,14-15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQSSHYFXANHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)C(=O)CCCC3=CNN=C3)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.